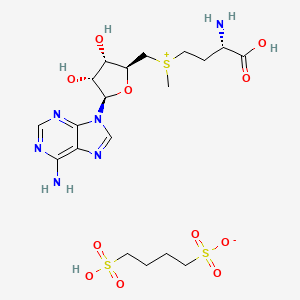

((S)-3-Amino-3-carboxypropyl)(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(methyl)sulfonium 4-sulfobutane-1-sulfonate

Description

Systematic IUPAC Name Analysis

The systematic IUPAC name for this compound is [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-sulfobutane-1-sulfonate . This name reflects several critical structural and stereochemical features:

- Core sulfonium ion : The central sulfonium group arises from the bonding of a methyl group, a deoxyadenosyl moiety, and a modified methionine side chain. The stereochemistry at the sulfur atom is implicit in the S configuration of the 3-amino-3-carboxypropyl substituent.

- Adenine-containing nucleoside : The (2S,3S,4R,5R) configuration specifies the stereochemistry of the tetrahydrofuran ring in the deoxyadenosyl group, which is derived from adenosine triphosphate (ATP).

- Sulfonate counterion : The 4-sulfobutane-1-sulfonate component serves as a doubly charged anion, balancing the sulfonium cation. Its structure includes two sulfonic acid groups separated by a four-carbon chain.

The IUPAC name systematically encodes the compound’s functional groups, stereochemistry, and ionic character, distinguishing it from related molecules in the S-adenosylmethionine family.

Alternative Designations and Synonyms

This compound is referenced under multiple synonyms across chemical databases:

The term Ademetionine butanedisulfonate emphasizes its relationship to S-adenosylmethionine (ademetionine) and the presence of the 1,4-butanedisulfonate counterion. The CAS registry number provides a unique identifier for regulatory and commercial purposes.

Structural Relationship to S-Adenosylmethionine Derivatives

The compound belongs to the S-adenosylmethionine (SAMe) derivative family, sharing core features with SAMe while incorporating distinct modifications:

Shared structural elements :

Key modifications :

- Counterion substitution : Unlike SAMe, which typically exists as a sulfate or chloride salt, this compound uses 1,4-butanedisulfonate as the counterion. This modification enhances solubility and stabilizes the sulfonium center.

- Side chain alteration : The (3S)-3-amino-3-carboxypropyl group replaces the standard methionine side chain, introducing an additional amino group that may influence biochemical reactivity.

The structural comparison highlights how targeted modifications to SAMe’s native structure can yield derivatives with tailored physicochemical properties, potentially optimizing their performance in specific biochemical or pharmaceutical contexts.

Structural Comparison Table : SAMe vs. ((S)-3-Amino-3-carboxypropyl)...[Abbreviated Name]

Properties

Molecular Formula |

C19H32N6O11S3 |

|---|---|

Molecular Weight |

616.7 g/mol |

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-sulfobutane-1-sulfonate |

InChI |

InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 |

InChI Key |

TYXBLACMHQBEEW-XKGORWRGSA-N |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O |

Canonical SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

Chemical synthesis of S-Adenosyl-L-methionine derivatives involves multi-step organic synthesis starting from adenosine and methionine derivatives. The process typically includes:

- Protection of functional groups on adenosine and methionine to prevent side reactions.

- Formation of the sulfonium center by methylation of the sulfur atom in methionine.

- Coupling of the adenosyl moiety to the methionine derivative.

- Salt formation with 4-sulfobutane-1-sulfonate to improve solubility and stability.

This method, while feasible, is complex and costly due to the need for multiple protection/deprotection steps and purification stages. It is less favored for large-scale production due to these limitations.

Microbial Fermentation

Microbial fermentation is currently the predominant industrial method for producing S-Adenosyl-L-methionine 1,4-butanedisulfonate. The process involves:

- Culturing selected or genetically engineered microorganisms capable of synthesizing S-Adenosyl-L-methionine.

- Supplementing the fermentation medium with L-methionine as a precursor along with carbon and nitrogen sources.

- Optimizing culture conditions to maximize yield.

Microorganisms used include strains obtained through screening or recombinant DNA technology. The fermentation process benefits from:

- High yield and productivity.

- Cost-effectiveness due to the use of renewable substrates.

- Scalability for industrial production.

Enzymatic Transformation

Enzymatic synthesis uses purified or whole-cell enzymes to catalyze the formation of S-Adenosyl-L-methionine from substrates such as adenosine triphosphate (ATP) and L-methionine. Key features include:

- Use of polyhydroxy organic reagents to protect enzyme activity.

- Addition of metal ions to regulate metabolic pathways and improve energy coupling efficiency.

- Use of permeabilized cells to facilitate product accumulation outside the cell, simplifying downstream processing.

This method allows for:

- High specificity and fewer by-products.

- Shorter synthesis times.

- Potential for environmentally friendly production.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis | Multi-step organic synthesis with protection steps | Precise control over product | Complex, costly, low scalability |

| Microbial Fermentation | Culturing microbes with L-methionine precursor | High yield, cost-effective, scalable | Requires strain optimization |

| Enzymatic Transformation | Enzyme or whole-cell catalysis with protective agents | High specificity, shorter time | Enzyme stability, cost of enzymes |

Detailed Research Findings

- Studies have demonstrated that adding metal ions during enzymatic synthesis can regulate metabolic flow, enhancing energy self-coupling efficiency and improving yields.

- Use of permeabilized microbial cells in enzymatic transformation allows extracellular accumulation of the product, reducing purification costs.

- Fermentation strains have been improved through genetic engineering to increase S-Adenosyl-L-methionine production, with numerous patents and articles documenting these advances.

- Polyhydroxy organic reagents protect enzyme and cell activity during enzymatic synthesis, maintaining high catalytic efficiency.

Data Table: Molecular and Chemical Properties Relevant to Preparation

Chemical Reactions Analysis

Types of Reactions

((S)-3-Amino-3-carboxypropyl)(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(methyl)sulfonium 4-sulfobutane-1-sulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound features a sulfonium ion, which is significant for its reactivity and interaction with biological molecules. The presence of the purine derivative enhances its potential as a nucleoside analog, making it relevant in the study of nucleic acids.

Medicinal Chemistry

This compound has been studied for its role as a bisubstrate inhibitor of enzymes such as nicotinamide N-methyltransferase (NNMT). Research indicates that derivatives of this compound can exhibit enhanced activity against NNMT, which is implicated in various metabolic disorders and cancer .

Biochemical Research

The compound serves as a substrate in enzymatic reactions involving methyltransferases. It has been utilized to explore substrate specificity and enzyme kinetics in various biochemical assays. For instance, studies have demonstrated its effectiveness when combined with recombinant enzymes from plant sources to modify flavonoids .

Drug Development

Due to its structural similarity to natural nucleosides, this compound is being investigated for potential use as an antiviral agent. Its ability to inhibit specific enzymes involved in nucleotide metabolism positions it as a candidate for further drug development .

Analytical Chemistry

The compound can be employed as a standard in high-performance liquid chromatography (HPLC) due to its distinct molecular properties. Its behavior under various solvent conditions allows researchers to better understand the interactions of similar compounds in biological systems .

Case Study 1: Inhibition of Nicotinamide N-Methyltransferase

A study conducted by Yongzhi Gao et al. demonstrated that modifications of the compound could lead to significant inhibition of NNMT activity. The research highlighted the importance of structural variations in enhancing inhibitory potency, providing insights into designing more effective NNMT inhibitors .

Case Study 2: Enzymatic Activity with Flavonoids

Research on the enzymatic activity of the compound revealed that it could serve as an effective substrate for methyltransferases involved in flavonoid modification. This study illustrated the compound's utility in understanding metabolic pathways related to plant secondary metabolites .

Mechanism of Action

The mechanism of action of ((S)-3-Amino-3-carboxypropyl)(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(methyl)sulfonium 4-sulfobutane-1-sulfonate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these molecules, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

A closely related stereoisomer, [(3R)-3-Amino-3-carboxypropyl]{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydro-2-furanyl]methyl}methylsulfonium (C₁₅H₂₃N₆O₅S), differs only in the configuration of the amino-carboxypropyl group (3R vs. S). This stereochemical variation significantly impacts binding affinity; the (S)-configuration in the target compound may optimize hydrogen bonding with enzymatic active sites, as observed in studies of sulfonium-dependent methyltransferases .

| Property | Target Compound | (3R)-Stereoisomer |

|---|---|---|

| Molecular Formula | C₁₉H₂₇N₆O₁₁S₂ | C₁₅H₂₃N₆O₅S |

| Mass (g/mol) | ~627.12 | 399.446 |

| Key Stereocenters | 2S,3S,4R,5R (ribose); S (side chain) | 2S,3S,4R,5R (ribose); 3R (side chain) |

| Charge | +1 (sulfonium) | +1 (sulfonium) |

Functional Group Variations

S-Adenosyl-4-methylthio-2-oxobutanoate (C₁₃H₁₉N₆O₈S, ) replaces the 3-amino-3-carboxypropyl group with a 3-carboxy-3-oxopropyl chain. This substitution reduces the compound’s capacity for zwitterionic interactions, lowering its solubility in aqueous media compared to the target compound. Additionally, the oxo group may render it more susceptible to metabolic oxidation .

Sulfonium vs. Phosphono Derivatives

[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (C₁₃H₂₂N₆O₁₀P₂S, ) replaces the sulfonium group with a phosphono moiety. This compound also lacks the sulfobutane sulfonate counterion, further differentiating its pharmacokinetic profile .

Bioactivity and Proteomic Comparisons

- Bioactivity Clustering: Hierarchical clustering of bioactivity profiles () suggests that sulfonium-containing nucleosides, including the target compound, cluster with methyl donors like S-adenosylmethionine (SAM). This implies shared roles in methylation reactions, though the sulfobutane sulfonate group may modulate target specificity .

- Proteomic Interaction Signatures: Computational platforms like CANDO () predict that the target compound’s proteomic interactions overlap with SAM analogs but diverge from phosphono derivatives due to charge differences. Such signatures correlate with functional homology in methyltransferase pathways .

Mass Spectrometry and NMR Data

- Fragmentation Patterns : The target compound’s MS/MS profile would show a parent ion at m/z 627.12 and fragments indicative of the adenine moiety (m/z 136.06) and sulfonium side chain. High cosine scores (>0.8) with SAM derivatives () confirm structural homology .

- NMR Shifts : Key NMR signals (e.g., ribose C2/C3 hydrogens at δ 4.3–4.7 ppm) align with SAM analogs (), but the sulfobutane sulfonate group introduces unique deshielding in the δ 3.0–3.5 ppm region (CH₂-SO₃⁻) .

Research Implications

Further studies should explore:

- Enzymatic Specificity : Compare methylation efficiency with SAM and (3R)-stereoisomer .

- Metabolic Stability : Assess degradation pathways relative to oxo-containing analogs .

- Counterion Effects : Evaluate how sulfobutane sulfonate influences bioavailability versus phosphate or chloride counterions .

Biological Activity

The compound ((S)-3-Amino-3-carboxypropyl)(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(methyl)sulfonium 4-sulfobutane-1-sulfonate is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Molecular Characteristics

- Molecular Formula : C₁₅H₂₃N₆O₅S

- Molecular Weight : 526.35 g/mol

- CAS Number : 3493-13-8

The structure features a sulfonium group and a purine derivative, which may contribute to its biological interactions.

-

Nicotinamide N-Methyltransferase Inhibition :

- The compound has been studied for its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes and disease states. NNMT catalyzes the methylation of nicotinamide to form N-methylnicotinamide, and overexpression has been linked to cancer progression and metabolic disorders .

- Antimicrobial Properties :

- Antioxidant Activity :

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy:

| Study Focus | Methodology | Results |

|---|---|---|

| NNMT Inhibition | Enzymatic assays | IC50 values indicating effective inhibition |

| Antimicrobial Activity | Disk diffusion method | Significant inhibition zones against bacteria |

| Antioxidant Capacity | DPPH radical scavenging assay | High percentage inhibition of radicals |

Case Studies

- NNMT Inhibition Study :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.